molecular formula C11H13ClO2 B13528056 2-(4-Chloro-3-methylphenyl)butanoic acid CAS No. 81720-79-8

2-(4-Chloro-3-methylphenyl)butanoic acid

Cat. No.: B13528056
CAS No.: 81720-79-8
M. Wt: 212.67 g/mol
InChI Key: GNDDKWBCTYCGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-chloro-3-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methylphenol with butyric anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its potential therapeutic effects and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-methylphenoxy)butanoic acid
  • 2-(4-Chlorophenyl)butanoic acid
  • 3-(4-Chloro-3-methylphenyl)propanoic acid

Uniqueness

2-(4-Chloro-3-methylphenyl)butanoic acid is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

81720-79-8

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(4-chloro-3-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13ClO2/c1-3-9(11(13)14)8-4-5-10(12)7(2)6-8/h4-6,9H,3H2,1-2H3,(H,13,14)

InChI Key

GNDDKWBCTYCGFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.